Flutropium - 754131-59-4

Flutropium

Catalog Number: EVT-1547931
CAS Number: 754131-59-4
Molecular Formula: C24H29FNO3+
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flutropium is a carboxylic ester resulting from the formal condensation of the carboxy group of hydroxy(diphenyl)acetic acid with the hydroxy group of (3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane. Its bromide salt is used as a drug for the treatment asthma and chronic obstructive pulmonary disease. It has a role as a muscarinic antagonist, an anti-asthmatic drug and an antispasmodic drug. It is a carboxylic ester, a quaternary ammonium ion, a tertiary alcohol, an azabicycloalkane and an organofluorine compound.
Overview

Flutropium is a synthetic quaternary ammonium compound classified as a bronchospasmolytic agent. It is primarily used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The compound is recognized for its anticholinergic properties, which help to relax the muscles of the airways, thereby facilitating easier breathing. Flutropium bromide, a specific salt form of flutropium, is the most commonly referenced variant in clinical settings.

Source and Classification

Flutropium is derived from tropane alkaloids, specifically synthesized through a series of chemical reactions that involve the modification of natural compounds. It falls under the category of anticholinergic drugs, which inhibit the action of acetylcholine on muscarinic receptors in the bronchial tissues. This classification is crucial for its therapeutic application in managing bronchospasm.

Synthesis Analysis

The synthesis of flutropium involves several key steps:

  1. Starting Materials: The synthesis begins with benzilic acid and nortropine derivatives.
  2. Quaternization Reaction: A critical step involves the quaternization of nortropine derivatives with β-fluoroalkyl halides. This reaction is characterized by high stereoselectivity, leading to various configuration isomers.
  3. Isolation and Purification: The resulting compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and obtain a product suitable for pharmacological testing.

Technical details regarding the synthesis highlight that the configuration isomers not only differ in their physical and chemical properties but also exhibit distinct pharmacological profiles, influencing their efficacy and safety in clinical use .

Molecular Structure Analysis

Flutropium possesses a complex molecular structure characterized by its quaternary ammonium group. The molecular formula for flutropium bromide is C₁₈H₂₃BrF₂N₂O₂, indicating the presence of bromine and fluorine atoms that contribute to its biological activity.

Structural Data

  • Molecular Weight: Approximately 396.28 g/mol
  • Key Functional Groups:
    • Quaternary ammonium group
    • Alkyl side chains
    • Aromatic rings

The three-dimensional conformation of flutropium allows it to effectively interact with muscarinic receptors, enhancing its therapeutic potential.

Chemical Reactions Analysis

Flutropium undergoes various chemical reactions that are significant for its synthesis and stability:

  1. Quaternization: This reaction involves the formation of a quaternary ammonium salt from a tertiary amine, which is essential for its activity as an anticholinergic agent.
  2. Degradation Pathways: Flutropium can undergo hydrolysis or oxidation under certain conditions, leading to the formation of degradation products that may affect its efficacy.
  3. Stability Studies: Research indicates that flutropium exhibits stability under standard storage conditions, although it may be sensitive to extreme pH levels or high temperatures .
Mechanism of Action

Flutropium acts primarily by blocking muscarinic acetylcholine receptors in the bronchial smooth muscle:

  1. Receptor Binding: Upon administration, flutropium binds to muscarinic receptors, preventing acetylcholine from eliciting bronchoconstriction.
  2. Bronchodilation: This antagonistic action leads to relaxation of bronchial muscles, resulting in bronchodilation and improved airflow.
  3. Duration of Action: The effects of flutropium are typically prolonged due to its quaternary structure, which enhances receptor binding affinity and reduces systemic absorption.

Data from pharmacological studies indicate that flutropium's mechanism results in significant improvements in lung function among patients with obstructive airway diseases .

Physical and Chemical Properties Analysis

Flutropium exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and alcohol, which aids in its formulation for inhalation therapies.
  • Stability: Maintains integrity under normal storage conditions but may degrade under extreme environmental factors.

Relevant data suggest that these properties are crucial for ensuring effective delivery through inhalation devices used in clinical practice.

Applications

Flutropium is primarily utilized in the following scientific applications:

  • Respiratory Therapy: As an anticholinergic agent, it is used extensively for managing symptoms associated with asthma and chronic obstructive pulmonary disease.
  • Pharmacological Research: Ongoing studies explore its potential benefits in other respiratory conditions and its interactions with various receptor subtypes.
  • Formulation Development: Research into optimal delivery mechanisms continues to enhance patient compliance and therapeutic outcomes.
Introduction to Flutropium

Historical Development of Anticholinergic Bronchodilators

The therapeutic application of anticholinergic agents in respiratory medicine spans centuries, originating with botanical preparations from the deadly nightshade family (Solanaceae). Historical records indicate that ancient Egyptian, Ayurvedic, and Greek physicians utilized Datura species (burning roots, stems, and seeds) to generate medicinal smoke containing atropine alkaloids for asthma relief [1] [8]. By the early 19th century, British physician Sims formally documented Datura for asthma treatment, leading to commercial "asthma cigarettes" containing stramonium in the 1950s [1].

The modern era of anticholinergic therapy emerged following elucidation of the parasympathetic nervous system's role in airway caliber regulation. Research in the 1960s-1970s demonstrated that vagally-mediated bronchoconstriction represented the primary reversible component in chronic obstructive pulmonary disease (COPD), renewing interest in antimuscarinic agents [1] [3]. This scientific foundation prompted the development of first-generation quaternary ammonium anticholinergics including ipratropium bromide (introduced 1970s) and oxitropium bromide (1980s), designed to minimize systemic absorption and central nervous system effects compared to atropine [8].

Flutropium bromide emerged in this developmental trajectory as a structural analog synthesized through systematic molecular optimization. Patented in 1977 (Boehringer Ingelheim) and characterized pharmacologically in the 1980s, it incorporated a fluorinated ethyl group on the quaternary nitrogen—a deliberate modification aimed at enhancing receptor affinity while preserving the favorable safety profile established by ipratropium [2] [6]. Its introduction expanded the therapeutic arsenal against obstructive lung diseases, particularly in Japanese markets where it gained approval under the trademark Flubron (SS Pharm) [9].

Table 1: Evolution of Key Anticholinergic Bronchodilators

CompoundIntroduction EraStructural FeaturesDuration of Action
AtropinePre-20th CenturyTertiary amineShort (2-4 hours)
Ipratropium Bromide1970sQuaternary ammonium (isopropyl)Intermediate (4-6 hours)
Oxitropium Bromide1980sQuaternary ammonium (ethyl)Intermediate (7-9 hours)
Flutropium Bromide1980sQuaternary ammonium (2-fluoroethyl)Intermediate (6-8 hours)
Tiotropium Bromide2000sQuaternary ammonium (thiophene)Long (24+ hours)

Classification of Flutropium in Respiratory Therapeutics

Within the pharmacological classification of respiratory medications, Flutropium bromide is categorized as a competitive muscarinic antagonist with intermediate duration of action. It belongs specifically to the inhaled anticholinergic bronchodilator class, distinct from systemic antimuscarinics due to its quaternary ammonium structure that confines activity primarily to the airways following inhalation [4] [8]. Its therapeutic indications align with symptomatic management of chronic obstructive pulmonary disease (COPD) and asthma, targeting bronchoconstriction mediated through parasympathetic pathways [6] [9].

Molecularly, Flutropium exhibits non-selective antagonism across muscarinic receptor subtypes (M1, M2, M3), similar to ipratropium but differing from tiotropium's kinetic selectivity for M1/M3 receptors [1] [4]. The M3 receptor blockade in airway smooth muscle directly produces bronchodilation, while inhibition at submucosal gland M3 receptors may reduce mucus secretion—though clinical evidence for this ancillary effect remains less established than for its bronchodilatory action [4] [8]. Its intermediate binding half-life positions it therapeutically between short-acting agents (e.g., ipratropium) requiring 4-times daily dosing and once-daily long-acting agents (e.g., tiotropium) [1].

Clinically, Flutropium demonstrates superior bronchodilatory efficacy compared to atropine with a more favorable side effect profile. In vitro studies confirm its potency exceeds atropine in acetylcholine receptor blockade, translating to effective bronchospasm reversal in allergy- and drug-induced asthma models [6]. Its therapeutic utility stems from addressing cholinergic bronchomotor tone, which represents the dominant reversible component in COPD pathophysiology, accounting for approximately 50% of resting airway tone [1] [8].

Significance of Quaternary Ammonium Structure in Pharmacodynamics

The quaternary ammonium cation in Flutropium bromide fundamentally defines its pharmacodynamic and pharmacokinetic profile. This structural characteristic—a positively charged nitrogen atom bonded to four organic substituents (one being the 2-fluoroethyl group)—confers permanent cationic charge independent of physiological pH [10]. This charge dramatically reduces lipid solubility, limiting passage across biological membranes and producing several therapeutically advantageous properties:

  • Minimized Systemic Absorption: Following inhalation, the charged molecule exhibits negligible absorption from respiratory mucosa and gastrointestinal tract (if swallowed), confining activity to the airway lumen and minimizing systemic anticholinergic effects [8] [10].
  • Blood-Brain Barrier Impermeability: Unlike tertiary amines (e.g., atropine), Flutropium does not penetrate the central nervous system, eliminating risks of centrally-mediated toxicity [8] [10].
  • Enhanced Local Receptor Affinity: The cationic charge promotes electrostatic interaction with anionic sites on muscarinic receptors, strengthening binding at target sites in airway smooth muscle and submucosal glands [4] [10].

The specific quaternary structure of Flutropium—8-(2-fluoroethyl)-3α-hydroxy-1αH,5αH-tropanium bromide benzilate (C24H29BrFNO3)—incorporates two critical modifications beyond classical tropane alkaloids [2] [6]:

  • Benzilic Acid Ester: Optimizes receptor binding affinity compared to simpler tropane esters.
  • β-Fluoroethyl Group: Replaces the conventional methyl/isopropyl groups on nitrogen. Fluorine's strong electronegativity enhances the positive charge density on the quaternary nitrogen, potentially strengthening receptor interactions. Fluorine also influences the molecule's electronic distribution and metabolic stability without significantly altering steric bulk [6].

Table 2: Structural Components and Pharmacological Significance of Flutropium Bromide

Molecular ComponentChemical FeaturePharmacological Significance
Quaternary NitrogenN⁺ with methyl and 2-fluoroethyl groupsPermanent positive charge; limits membrane permeability
Tropane SkeletonBicyclic structure (N-methyl-8-azabicyclo[3.2.1]octane)Maintains optimal distance between cationic head and ester group for receptor binding
Benzilic Acid EsterHydroxydiphenylacetyl groupEnhances muscarinic receptor affinity and selectivity
β-Fluoroethyl Group-CH₂CH₂F substitution on nitrogenModulates charge density; may influence binding kinetics and metabolic stability

This structural configuration facilitates Flutropium's primary mechanism: competitive inhibition of acetylcholine at postsynaptic muscarinic receptors on airway smooth muscle cells. Blockade prevents acetylcholine-induced activation of Gq-protein signaling, inhibiting phospholipase C activation and subsequent inositol triphosphate (IP3) formation. This molecular cascade interruption reduces intracellular calcium release, culminating in smooth muscle relaxation and bronchodilation [4]. Additional therapeutic effects potentially include reduced mucus gland secretion via M3 receptor blockade in submucosal glands, although robust clinical evidence for this effect in humans remains limited [1] [4]. The fluorinated quaternary structure thus represents a strategic optimization balancing receptor affinity, duration of action, and localized therapeutic effects within the respiratory tract.

Properties

CAS Number

754131-59-4

Product Name

Flutropium

IUPAC Name

[(1R,5S)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate

Molecular Formula

C24H29FNO3+

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C24H29FNO3/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22,28H,12-17H2,1H3/q+1/t20-,21+,22?,26?

InChI Key

OATDVDIMNNZTEY-MYWYYWIJSA-N

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.